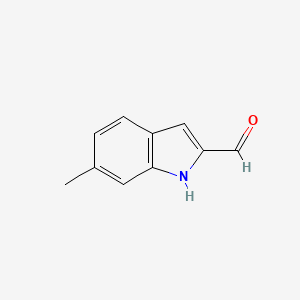

6-methyl-1H-indole-2-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8-5-9(6-12)11-10(8)4-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVLTOCIBJOEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356262 | |

| Record name | 6-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56813-20-8 | |

| Record name | 6-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 1h Indole 2 Carbaldehyde and Its Analogues

Classical and Modern Synthetic Routes to Indole-2-carbaldehyde Core Structures

The synthesis of the indole-2-carbaldehyde scaffold has been a subject of extensive research, leading to the development of several reliable methods. These range from historical name reactions to contemporary catalytic approaches.

Fischer Indole (B1671886) Synthesis Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. testbook.comwikipedia.orgnih.govbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. testbook.combyjus.com The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. testbook.comwikipedia.orgnih.gov

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgnih.govbyjus.com A wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, leading to the formation of a new carbon-carbon bond and subsequent cyclization. nih.govbyjus.com The final steps involve the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgnih.govbyjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine (B124118) is incorporated into the indole ring. wikipedia.orgnih.gov

While the Fischer indole synthesis is versatile, it does have limitations. For instance, the reaction with acetaldehyde (B116499) to produce the parent indole is not successful. byjus.com To overcome this, pyruvic acid can be used, followed by decarboxylation of the resulting indole-2-carboxylic acid. byjus.comthermofisher.com

Vilsmeier-Haack Formylation Strategies for Indole Carbaldehydes

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgsid.ir The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃). sid.irthieme-connect.de

This electrophilic substitution reaction generally occurs at the C3 position of the indole ring due to its higher electron density. thieme-connect.de However, formylation at other positions can be achieved depending on the substitution pattern of the indole nucleus. The reaction involves the formation of a chloromethyleneiminium salt (the Vilsmeier reagent), which acts as the electrophile. sid.ir The indole attacks this reagent, and subsequent hydrolysis of the intermediate α-chloroamine furnishes the corresponding aldehyde. organic-chemistry.org

Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction to circumvent the need for stoichiometric amounts of corrosive reagents like POCl₃. rawdatalibrary.netnih.govfigshare.com These catalytic methods often employ a P(III)/P(V)=O cycle and can provide deuterated indole-3-carboxaldehydes with high efficiency when using deuterated DMF. nih.govfigshare.comacs.orgorgsyn.orgacs.org

Advanced Condensation Reactions

Modern organic synthesis has introduced a variety of advanced condensation reactions for the construction of indole-2-carbaldehydes. One such method involves the oxidation of 2-hydroxymethylindoles, which are readily prepared by the lithium aluminum hydride reduction of the corresponding 2-ethoxycarbonylindoles. rsc.org Activated manganese dioxide is an effective oxidizing agent for this transformation. rsc.org

Another approach is the McFadyen and Stevens procedure, which can also be used to prepare indole-2-carbaldehydes from 2-ethoxycarbonylindoles. rsc.org Furthermore, the condensation of indole-2-carbaldehydes with nitroalkanes like nitromethane (B149229) and nitroethane, followed by reduction with lithium aluminum hydride, provides access to 2-(2-aminoethyl)- and 2-(2-aminopropyl)indoles, respectively. rsc.org

Specific Synthetic Pathways for 6-Methyl-1H-Indole-2-carbaldehyde Precursors

The synthesis of this compound necessitates the preparation of the corresponding 6-methylindole (B1295342) precursor. A common route to 6-methylindole involves the Fischer indole synthesis starting from p-tolylhydrazine. nih.gov Another documented synthesis of 6-methylindole has been reported by Snyder and Pilgrim. acs.org Additionally, 6-methylindole can be synthesized from 1H-indole-6-carboxylic acid. chemicalbook.com The carboxylic acid is first esterified and then subjected to further transformations to yield the desired 6-methylindole. chemicalbook.com

Catalytic Systems and Optimized Reaction Conditions for Indole-2-carbaldehyde Synthesis

Optimizing reaction conditions and employing efficient catalytic systems are paramount for the successful synthesis of indole-2-carbaldehydes.

In the Fischer indole synthesis, the choice of catalyst and solvent significantly impacts the reaction yield and selectivity. While traditional catalysts include strong acids, modern alternatives like ionic liquids and heterogeneous catalysts, such as zeolites, have shown promise in improving yields and promoting greener reaction conditions. The systematic optimization of temperature, pressure, and reaction time is also crucial for maximizing the desired product formation. For instance, an optimized Fischer indole cyclization process using toluene (B28343) as both a cosolvent and extraction solvent has been developed, resulting in a high-purity product without the need for further purification and generating zero wastewater. acs.org

For Vilsmeier-Haack reactions, catalytic systems based on a P(III)/P(V)=O cycle have emerged as a milder and more efficient alternative to the stoichiometric use of POCl₃. nih.govfigshare.comacs.org These catalytic reactions can be performed under mild conditions and are tolerant of various functional groups. orgsyn.org

N-heterocyclic carbenes (NHCs) in cooperation with Lewis acids like Bi(OTf)₃ have been utilized in the dynamic kinetic resolution of in situ generated γ,γ-disubstituted indole 2-carboxaldehydes to produce tetracyclic ε-lactones. nih.gov

Strategies for Regioselective Functionalization of the Indole Nucleus

The regioselective functionalization of the indole nucleus is a significant challenge due to the presence of multiple reactive sites. The pyrrole (B145914) ring is generally more nucleophilic and prone to electrophilic attack, particularly at the C3 position. Functionalization of the benzene (B151609) ring is often more difficult to achieve selectively. nih.gov

The use of directing groups is a key strategy to control the regioselectivity of C-H functionalization. nih.gov For instance, an aldehyde functional group can act as a directing group to achieve highly regioselective functionalization at the C4 position using a ruthenium catalyst. nih.gov Similarly, palladium-catalyzed reactions employing directing groups have enabled the C4 and C7 functionalization of indoles. nih.govacs.org Glycine has been used as a transient directing group for the C4-arylation of indoles. nih.gov

Direct iodination of the indole nucleus offers a pathway for further functionalization. A highly regioselective C5-H direct iodination of indoles has been reported, which proceeds under mild, metal-free conditions via a radical pathway. rsc.org This method provides a practical route to C5-functionalized indoles. rsc.org

Data Tables

Table 1: Catalysts for Fischer Indole Synthesis

| Catalyst Type | Examples | Reference |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid | testbook.comwikipedia.orgnih.gov |

| Lewis Acids | Zinc Chloride, Boron Trifluoride, Aluminum Chloride, Iron Chloride | testbook.comwikipedia.orgnih.gov |

| Heterogeneous Catalysts | Zeolites |

Table 2: Reagents for Vilsmeier-Haack Formylation

| Amide | Halogenating Agent | Reference |

| N,N-Dimethylformamide (DMF) | Phosphoryl Chloride (POCl₃) | sid.irthieme-connect.de |

| N,N-Dimethylformamide-d7 | - | nih.govfigshare.comacs.org |

Chemical Reactivity, Functionalization, and Derivatization of 6 Methyl 1h Indole 2 Carbaldehyde

Reactions at the Formyl Group

The aldehyde functionality at the C2 position is a versatile handle for a wide array of chemical modifications, including the formation of new carbon-nitrogen and carbon-oxygen bonds, as well as reduction and oxidation reactions.

Schiff Base Formation and Imine Chemistry

The condensation of an aldehyde with a primary amine to form a Schiff base, or imine, is a fundamental reaction in organic chemistry. richmond.edu While specific literature detailing this reaction for 6-methyl-1H-indole-2-carbaldehyde is not abundant, the behavior of analogous indole (B1671886) aldehydes is well-documented, suggesting a similar reactivity profile. ajchem-b.com The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the formyl group, followed by dehydration, often catalyzed by a small amount of acid. ajchem-b.comacs.org

The general scheme for this reaction is as follows:

Scheme 1: General synthesis of Schiff bases from this compound.

Numerous studies on other indole-carbaldehyde derivatives demonstrate the feasibility and versatility of this transformation. These reactions are typically carried out by refluxing the indole aldehyde and the respective amine in a suitable solvent like ethanol. ajchem-b.comacs.org

Table 1: Examples of Schiff Base Formation with Analogous Indole Aldehydes

| Indole Aldehyde | Amine | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1H-Indole-2-carbaldehyde | 4-Bromoaniline | Glacial acetic acid, reflux 12-14h | (E)-N-(4-bromophenyl)-1-(1H-indol-2-yl)methanimine | 67.9 | ajchem-b.com |

| 1H-Indole-2-carbaldehyde | 3-Fluoroaniline | Glacial acetic acid, reflux 12-14h | (E)-N-(3-fluorophenyl)-1-(1H-indol-2-yl)methanimine | 70.3 | ajchem-b.com |

| 3-Chloro-1H-indole-2-carbaldehyde | 4-Anisidine | Ethanol, piperidine, reflux 4h | (E)-1-((3-chloro-1H-indol-2-yl)methylene)-4-methoxyaniline | 90 | acs.org |

Oxime and Hydrazone Derivatization

The formyl group of this compound is expected to readily react with hydroxylamine (B1172632) and its derivatives to form oximes, and with hydrazine (B178648) and its derivatives to form hydrazones. These reactions are analogous to Schiff base formation and serve as important methods for characterizing aldehydes and as intermediates in further synthetic transformations.

Reaction with hydroxylamine hydrochloride, typically in a basic medium like pyridine (B92270), would yield the corresponding this compound oxime. science.gov Similarly, condensation with hydrazines, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, would produce the respective hydrazone derivatives. These derivatives are often highly crystalline solids with sharp melting points, aiding in the identification of the parent aldehyde. 1-Methylindole-2-carboxaldehyde, a close analog, has been used in the synthesis of hydrazone derivatives. sigmaaldrich.com

Table 2: Examples of Oxime and Hydrazone Formation from Analogous Indole Aldehydes

| Indole Aldehyde | Reagent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1H-Indole-3-carbaldehyde | Hydroxylamine hydrochloride | Pyridine, reflux | Oxime | science.gov |

Reduction and Oxidation Reactions

The formyl group at the C2 position can undergo both reduction and oxidation, providing access to other important functional groups.

Reduction: The aldehyde can be reduced to a primary alcohol, yielding (6-methyl-1H-indol-2-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation, offering high chemoselectivity for the carbonyl group without affecting the indole nucleus. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction.

Oxidation: Conversely, oxidation of the formyl group leads to the corresponding carboxylic acid, 6-methyl-1H-indole-2-carboxylic acid. Common oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test, can be employed. The synthesis of various formyl-indole-carboxylates has been achieved via the oxidation of hydroxymethyl-indoles using activated manganese dioxide, which represents the reverse of the reduction process. researchgate.net

Reactions on the Indole Nucleus

The indole ring system is electron-rich and generally reactive towards electrophiles. The substituents at the C2 and C6 positions modulate this inherent reactivity.

Electrophilic Aromatic Substitution Patterns

The indole nucleus is highly susceptible to electrophilic aromatic substitution (EAS), with a reactivity significantly greater than that of benzene (B151609). nih.gov The site of substitution is governed by the electronic effects of the existing substituents.

Inherent Reactivity: For an unsubstituted indole, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. nih.govresearchgate.net

Influence of Substituents: In this compound, the C2-formyl group is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards electrophilic attack. The C6-methyl group is an electron-donating group, which activates the benzene ring and directs incoming electrophiles to the ortho and para positions relative to itself (i.e., C5 and C7).

Given that the C3 position is blocked and the pyrrole ring is deactivated by the C2-aldehyde, electrophilic substitution is most likely to occur on the benzene ring. The activating C6-methyl group will direct incoming electrophiles preferentially to the C5 and C7 positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to yield a mixture of 5- and 7-substituted products.

Nucleophilic Additions and Substitutions

Nucleophilic substitution on an unactivated indole ring is generally difficult due to the electron-rich nature of the heterocycle. researchgate.net However, such reactions can be facilitated if the indole nucleus is appropriately activated.

For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that the presence of both the N-methoxy and the C6-nitro group makes the indole ring sufficiently electron-deficient to undergo nucleophilic substitution. nii.ac.jpclockss.org In this specific analog, various nucleophiles were found to regioselectively attack the C2 position, displacing a suitable leaving group. nii.ac.jpclockss.org

While this compound lacks the strong electron-withdrawing nitro group and the N-methoxy activating group, this research indicates that nucleophilic attack on the indole nucleus is possible under specific substrate activation conditions. For the title compound, direct nucleophilic attack on the carbon atoms of the indole ring is considered unfavorable under standard conditions. Nucleophilic addition would more readily occur at the electrophilic formyl carbon.

Cross-Coupling Methodologies for Arylation and Alkylation

The indole nucleus is a common motif in pharmacologically active compounds, and the ability to functionalize it at specific positions is crucial for developing new therapeutic agents. Cross-coupling reactions have emerged as powerful tools for the C-H arylation and alkylation of heteroarenes, including indole derivatives. While direct C-H functionalization of the indole core is a primary focus, the principles can be extended to derivatives like this compound.

Palladium-catalyzed cross-coupling reactions are a prominent method for the arylation of indoles. For instance, the direct C-H arylation of 1-methylindole (B147185) with aryl chlorides has been achieved using an abnormal N-heterocyclic-carbene-palladium catalyst. researchgate.net This method has proven effective for a range of heteroarenes and aryl chlorides, suggesting its potential applicability to substituted indoles like the 6-methyl variant. researchgate.net The reaction conditions typically involve a palladium catalyst, a base such as potassium acetate (B1210297) (KOAc), and a solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. researchgate.net

The alkylation of indoles can be achieved through various strategies, including Friedel-Crafts reactions and radical-radical cross-coupling. Enantioselective Friedel-Crafts alkylation at the C-2 position of N-methyl skatole with β,γ-unsaturated α-ketoesters has been demonstrated using a chiral N,N'-dioxide-Ni(II) complex, affording 2-substituted indole derivatives in high yields and enantioselectivities. rsc.org More recent advancements have focused on generalizing arene C-H alkylations through radical-radical cross-coupling, which can overcome the limitations of traditional Friedel-Crafts reactions, such as poor functional group tolerance and low selectivity. nsf.gov These modern methods often utilize visible light-induced palladium catalysis for the Heck reaction of alkyl halides with alkenes, enabling the formation of C(sp³)–C bonds under mild conditions. tdl.org

Table 1: Examples of Cross-Coupling Reactions on Indole Scaffolds

| Coupling Type | Catalyst System | Reactants | Product Type | Reference |

| C-H Arylation | Abnormal NHC-Palladium | 1-Methylindole, Aryl Chlorides | C-2 Arylated Indoles | researchgate.net |

| Friedel-Crafts Alkylation | Chiral N,N'-dioxide-Ni(II) | N-Methyl Skatole, β,γ-Unsaturated α-ketoesters | 2-Substituted Indoles | rsc.org |

| Radical-Radical Cross-Coupling | Copper-based catalyst | Arenes, Alcohols/Carboxylic Acids | Alkylated Arenes | nsf.gov |

| Visible Light-Induced Heck | Palladium catalyst | Alkyl Halides, Alkenes | Allylic Systems | tdl.org |

Synthesis of Complex Heterocyclic Systems via this compound Intermediates

The aldehyde functionality at the C-2 position of this compound serves as a versatile handle for constructing more elaborate heterocyclic frameworks. This subsection details its application in annulation, multicomponent, and Morita-Baylis-Hillman reactions.

Annulation Reactions

Annulation reactions involving indole-2-carbaldehydes are a powerful strategy for the synthesis of fused indole systems. For example, 1-methylindole-2-carboxaldehyde is a reactant for the preparation of deazapurine isosteres through a pyridine ring annulation. sigmaaldrich.com This highlights the potential of the aldehyde group to participate in cyclization cascades to build new rings onto the indole core.

Multicomponent Reactions (MCRs), including Ugi Four-Component Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netarkat-usa.org The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. nih.govorganic-chemistry.orgwikipedia.org

The aldehyde component is crucial, and this compound is a suitable substrate for such reactions. The Ugi reaction mechanism is believed to start with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid to form an iminium ion. organic-chemistry.orgwikipedia.org This ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final bis-amide product. wikipedia.org The versatility of the Ugi reaction allows for the creation of large libraries of diverse compounds, which is particularly valuable in drug discovery. organic-chemistry.org

Variations of the Ugi reaction exist where alternative components can be used, expanding its synthetic utility. nih.gov For instance, indole-N-carboxylic acids, formed from indoles and CO2, have been used in five-component Ugi reactions to prepare indole carboxamide amino amides. nih.gov

Table 2: Key Features of the Ugi Four-Component Reaction

| Feature | Description | Reference |

| Reactants | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | nih.govorganic-chemistry.orgwikipedia.org |

| Product | α-Acetamido carboxamide | nih.gov |

| Mechanism | Imine formation, protonation, isocyanide attack, Mumm rearrangement | organic-chemistry.orgwikipedia.org |

| Advantages | High atom economy, diversity-oriented synthesis | researchgate.netwikipedia.org |

Morita-Baylis-Hillman Reactions

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or a phosphine. researchgate.netwikipedia.orgorganic-chemistry.org This reaction yields densely functionalized molecules, typically allylic alcohols when an aldehyde is the electrophile. wikipedia.org

The MBH reaction of indole-2-carboxaldehydes has been explored, providing a route to various indole-annulated systems. researchgate.net Research has shown that N-protected indole-2-carboxaldehydes react with activated alkenes like acrylates and acrylonitrile (B1666552) to give good yields of the MBH adducts. researchgate.net The reaction is known to be slow, but its ability to construct complex functional groups under mild conditions makes it a valuable synthetic tool. wikipedia.org The resulting MBH adducts from indole-2-carbaldehydes can be further transformed into a variety of fused indole derivatives. researchgate.net

Table 3: Overview of the Morita-Baylis-Hillman Reaction

| Component | Role | Examples | Reference |

| Electrophile | Carbonyl compound | Aldehydes, Ketones | wikipedia.orgyoutube.com |

| Activated Alkene | Nucleophile precursor | Acrylates, Acrylonitrile | researchgate.netyoutube.com |

| Catalyst | Nucleophilic catalyst | DABCO, Phosphines | researchgate.netorganic-chemistry.org |

| Product | Functionalized allylic alcohol | Hydroxymethyl-substituted alkenes | wikipedia.org |

Advanced Spectroscopic and Structural Elucidation of 6 Methyl 1h Indole 2 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial relationships of atoms within a molecule can be determined.

Proton (1H) and Carbon (13C) NMR Techniques

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For indole (B1671886) derivatives, the ¹H NMR spectrum typically shows distinct signals for the aromatic protons on the indole ring, the aldehyde proton, and any substituents. For instance, in a related compound, 1H-indole-2-carbaldehyde, the aldehyde proton (CHO) appears as a singlet at approximately 9.88 ppm. The protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) and the pyrrole (B145914) ring (H-3) resonate in the aromatic region, typically between 7.20 and 7.77 ppm. The methyl group protons in 6-methyl-1H-indole-2-carbaldehyde would be expected to appear as a singlet in the aliphatic region.

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In 1H-indole-2-carbaldehyde, the aldehyde carbon (C=O) is highly deshielded and appears at approximately 182.89 ppm. The carbons of the indole ring resonate in the aromatic region, typically between 113 and 139 ppm. The methyl carbon in the 6-methyl derivative would be expected in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Indole-2-carbaldehyde Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | ~9.88 (s) | ~182.89 |

| N-H | - | - |

| C2 | - | - |

| C3 | ~7.30 (s) | ~115.60 |

| C3a | - | - |

| C4 | ~7.77 (d) | ~128.25 |

| C5 | ~7.20 (t) | ~122.20 |

| C6 | ~7.48 (d) | ~124.37 |

| C7 | ~7.41 (t) | ~113.28 |

| C7a | - | ~138.80 |

Note: Data is based on 1H-indole-2-carbaldehyde and serves as a reference. Actual shifts for this compound may vary. 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In the context of this compound, COSY would show correlations between adjacent aromatic protons on the indole ring, helping to assign their specific positions. For example, a COSY spectrum would show a cross-peak between H-4 and H-5, and between H-5 and H-7, confirming their neighboring relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov This experiment is invaluable for assigning carbon signals based on their attached protons. researchgate.netnih.gov For each C-H bond in the molecule, a cross-peak would be observed in the HSQC spectrum, directly linking the proton and carbon chemical shifts. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.eduyoutube.com This technique is crucial for piecing together the molecular skeleton by connecting different fragments. For instance, an HMBC spectrum could show a correlation from the aldehyde proton to the C-2 carbon of the indole ring, confirming the position of the carbaldehyde group. It could also show correlations from the methyl protons to the C-6 and adjacent carbons of the benzene ring, verifying the substitution pattern. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit key absorption bands. A strong absorption band is expected in the region of 1646 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group (C=O). researchgate.net The N-H stretching vibration of the indole ring typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would appear in the 1500-1600 cm⁻¹ region. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₉NO), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (159.18 g/mol ). biosynth.comsigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides clues about the structure. Common fragmentation pathways for indole derivatives involve the loss of small molecules like CO, HCN, and radicals from the substituent groups. The specific fragmentation pattern of this compound would be characteristic of its structure and can be used for its identification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. For a derivative, 5-methoxy-1H-indole-2-carboxylic acid, X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic system. nih.gov In the crystalline structure, molecules can form cyclic dimers through hydrogen bonds between the carboxylic acid groups. nih.gov Similar intermolecular interactions, such as hydrogen bonding involving the N-H group of the indole and the aldehyde oxygen, would be expected to play a significant role in the crystal packing of this compound.

Chromatographic Techniques for Compound Separation and Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques are fundamental for the separation and purification of compounds, as well as for assessing their purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and determine their purity. acs.orgbeilstein-journals.orgacs.org For this compound, a suitable solvent system (eluent) would be chosen to achieve good separation from starting materials and byproducts on a TLC plate. The compound's retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific chromatographic conditions. Visualization of the spots on the TLC plate can be achieved using UV light or by staining with a suitable reagent. beilstein-journals.orgacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-Indole-2-carbaldehyde |

Computational Chemistry and in Silico Studies of 6 Methyl 1h Indole 2 Carbaldehyde and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound. For derivatives of 6-methyl-1H-indole-2-carbaldehyde, molecular docking studies can elucidate how these molecules might interact with the active sites of enzymes or receptors.

In studies of related indole (B1671886) derivatives, molecular docking has been successfully used to predict their binding modes. For example, various indole-based compounds have been docked into the active sites of proteins implicated in diseases like cancer and microbial infections. nih.govbohrium.commdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, the indole nitrogen can act as a hydrogen bond donor, while the aromatic rings can engage in π-π stacking with aromatic amino acid residues in the protein's binding pocket.

A hypothetical docking study of a this compound derivative into a protein active site might reveal the following interactions:

| Interacting Residue (Hypothetical) | Interaction Type | Atom(s) on Ligand Involved |

| Aspartic Acid | Hydrogen Bond | Aldehyde oxygen |

| Tyrosine | π-π Stacking | Indole ring |

| Leucine | Hydrophobic Interaction | Methyl group |

| Serine | Hydrogen Bond | Indole NH |

Such analyses provide a rational basis for designing more potent and selective derivatives by modifying the chemical structure to enhance these interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For this compound, these calculations can provide insights into its molecular geometry, vibrational frequencies, and electronic properties.

Key parameters obtained from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the oxygen atom of the carbonyl group is expected to be an area of high negative potential (nucleophilic), while the hydrogen of the indole NH group would be a region of positive potential (electrophilic).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and intramolecular interactions, such as hyperconjugation.

In a study on the related molecule 1-methyl-indole-3-carboxaldehyde, DFT calculations were used to analyze its structural and vibrational properties, and the HOMO-LUMO energy gap was calculated to understand its electronic transitions. bohrium.com Similar calculations for this compound would be invaluable for predicting its reactivity in various chemical reactions.

| Calculated Property (Hypothetical) | Value | Significance |

| HOMO-LUMO Energy Gap | 4.5 eV | Indicates moderate reactivity |

| Dipole Moment | 3.2 D | Suggests a polar molecule |

| Mulliken Atomic Charges | C(aldehyde): +0.25, O(aldehyde): -0.45 | Predicts reactivity at the carbonyl group |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. Following a molecular docking study, MD simulations can be used to refine the predicted binding pose of a this compound derivative and to assess the stability of its interaction with a biological target.

During an MD simulation, the movements of all atoms in the system are calculated over a specific period, providing a trajectory of the molecule's behavior. This can reveal:

Conformational Flexibility: How the ligand and protein adapt to each other upon binding.

Binding Free Energy: A more accurate estimation of the binding affinity can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Stability of Interactions: Whether the key interactions identified in docking are maintained throughout the simulation.

For example, MD simulations of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives complexed with α-amylase have been used to confirm the stability of the docked poses, showing minimal fluctuations in the root-mean-square deviation (RMSD) of the complex over time. nih.gov A similar approach for a this compound derivative would validate its potential as an inhibitor of a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model for a class of indole derivatives, the activity of new, unsynthesized compounds, including derivatives of this compound, can be predicted.

The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include constitutional, topological, and quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested.

QSAR studies on other classes of compounds, such as chalcones, have successfully guided the design of new derivatives with enhanced antitubercular activity. nih.gov A QSAR model for indole-2-carbaldehydes could similarly accelerate the discovery of new therapeutic agents.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) Profiles

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and toxicological properties of a compound. Computational methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) are widely used to filter out candidates with unfavorable profiles.

For this compound and its derivatives, various ADME/Tox properties can be predicted using in silico tools:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate oral bioavailability.

Distribution: Predictions of blood-brain barrier penetration and plasma protein binding help to understand how the compound will be distributed in the body.

Metabolism: The potential for metabolism by cytochrome P450 enzymes can be predicted, which is important for avoiding drug-drug interactions. nih.gov

Excretion: The likely route of elimination from the body is estimated.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). nih.gov

Computational predictions for triazole fungicides have shown that these compounds are likely to have good oral bioavailability but may also have the potential for skin sensitization and endocrine disruption. nih.gov Similar predictive studies for this compound would be essential for its development as a potential therapeutic agent.

| ADME/Tox Property (Predicted) | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Negative | Low risk of being a mutagen |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

Medicinal Chemistry Applications and Drug Discovery Endeavors

Lead Compound Identification and Optimization

While specific documented instances of 6-methyl-1H-indole-2-carbaldehyde as a lead compound in drug discovery campaigns are not extensively reported in publicly available literature, its structural motifs are present in molecules with established biological activity. The general class of indole-2-carboxamides, for which this compound is a direct precursor, has been explored for various therapeutic targets. For instance, derivatives of indole-2-carboxamides have been investigated as potential multi-target antiproliferative agents. nih.gov

The optimization of lead compounds containing an indole (B1671886) scaffold often involves modifications to improve potency, selectivity, and pharmacokinetic properties. The methyl group at the 6-position of this particular carbaldehyde can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design. Researchers often leverage the aldehyde group to synthesize a series of derivatives, such as Schiff bases, hydrazones, and oximes, to explore the structure-activity relationship (SAR) and identify compounds with enhanced therapeutic potential. ajchem-b.commdpi.com The closely related isomer, 6-methyl-1H-indole-3-carbaldehyde, is widely used in the design of novel compounds to enhance their therapeutic efficacy, suggesting a similar potential for the 2-carbaldehyde isomer. chemimpex.com

Design and Synthesis of Bioisosteric Analogues (e.g., Melatonin (B1676174) Analogues)

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead molecule while retaining its biological activity. The indole nucleus is the core of the neurohormone melatonin, and the design of melatonin analogues is an active area of research for treating sleep disorders and other conditions.

Studies have shown that modifications at various positions of the indole ring can lead to potent melatonin receptor agonists. For example, a series of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives, which are structural isomers of melatonin, have been synthesized and shown to exhibit high affinity for the melatonin receptor. nih.gov Optimization of the substituent at the C2 position in these analogues significantly enhanced their biological activity. nih.gov Furthermore, new indole-7-aldehyde hydrazide/hydrazone derivatives have been synthesized as indole-based melatonin analogues with promising antioxidant properties. nih.gov Although direct synthesis from this compound is not explicitly detailed, its structure provides a relevant scaffold for creating novel melatonin analogues by modifying the aldehyde group and exploring the impact of the 6-methyl substitution on receptor binding and functional activity.

The concept of bioisosterism is broad and can be applied to design analogues for various targets beyond melatonin receptors. nih.gov The aldehyde functionality of this compound can be converted into a range of other functional groups, such as carboxylic acids, oximes, or nitriles, which can act as bioisosteres and potentially interact with different biological targets.

Development of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes at the molecular level. The indole scaffold is known for its intrinsic fluorescence, and its derivatives are often used to construct novel fluorescent sensors. While specific research detailing the use of this compound for this purpose is limited, related indole aldehydes serve as key intermediates in the synthesis of fluorescent probes. chemimpex.com

For example, spiropyran-based sensors incorporating an indole moiety have been developed for imaging labile zinc ions in living cells. acs.org These sensors exhibit a significant fluorescence turn-on in the presence of the target ion. The aldehyde group of this compound could be readily utilized to construct similar sensor molecules through condensation reactions with appropriate signaling units. The methyl group at the 6-position could also modulate the photophysical properties of the resulting probe, such as its quantum yield and emission wavelength. Additionally, fluorescent indole nucleoside analogues have been synthesized to study nucleic acid structure and dynamics, highlighting the versatility of the indole core in developing probes for diverse biological applications. nih.gov

Role in Organic Electronics (e.g., Organic Light-Emitting Diodes)

The application of indole derivatives extends beyond biology into the realm of material science, particularly in the field of organic electronics. The electron-rich nature of the indole ring makes it a suitable component for charge-transporting materials and emitters in organic light-emitting diodes (OLEDs).

While there is no specific literature detailing the use of this compound in OLEDs, the broader class of indole derivatives has shown promise. The aldehyde functionality can be used to synthesize more complex, conjugated molecules with desirable electronic properties. The development of efficient and stable materials for OLEDs is an ongoing area of research, and the exploration of novel indole-based structures is a viable strategy. The substitution pattern of this compound could influence the solid-state packing and charge-carrier mobility of materials derived from it, which are critical factors for device performance.

Investigations into Natural Product Derivatives and their Therapeutic Potential

Indole alkaloids are a large and structurally diverse family of natural products with a wide range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.org Many of these natural products serve as inspiration for the design of new therapeutic agents. Indole-3-carboxaldehyde, a close isomer of the title compound, is a known natural product and a key intermediate in the synthesis of biologically active compounds. researchgate.netnih.gov

While this compound has not been explicitly identified as a natural product, its core structure is a recurring motif in bioactive molecules. The therapeutic potential of indole derivatives is well-established, with research demonstrating their ability to inhibit various enzymes and receptors implicated in disease. nih.govtandfonline.com The aldehyde group of this compound provides a reactive site for the synthesis of derivatives that can be screened for a wide range of biological activities, contributing to the discovery of new therapeutic leads.

Future Directions and Emerging Research Frontiers

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of 6-methyl-1H-indole-2-carbaldehyde and its derivatives from laboratory curiosities to potential clinical candidates hinges on the development of efficient, scalable, and environmentally benign synthetic routes. Traditional methods for synthesizing indole-2-carbaldehydes can be effective but often rely on harsh reagents and multi-step processes. rsc.org Future research is increasingly focused on green chemistry principles to overcome these limitations.

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and offer a greener alternative for the synthesis of various indole (B1671886) derivatives. tandfonline.com Future work will likely adapt MAOS for the efficient, one-pot synthesis of functionalized this compound derivatives.

Catalytic Innovations: The use of novel catalysts is a major frontier. Research into iodine-catalyzed reactions, for example, has demonstrated a simple and convenient protocol for synthesizing related bis(indolyl)methanes under solvent-free conditions. beilstein-journals.org Similarly, the development of nanocatalysts and bio-based catalysts, such as citric acid, for Friedel-Crafts type reactions involving indoles and aldehydes is a promising sustainable approach. beilstein-journals.orgfrontiersin.org

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reproducibility, particularly when dealing with unstable intermediates. A rapid one-flow synthesis of substituted indoles via sequential 1,2-addition and nucleophilic substitution of indolyl-3-carbaldehydes has been demonstrated, a methodology that could be adapted for 2-carbaldehyde analogs. nih.gov This approach minimizes the decomposition of sensitive intermediates and allows for higher yields. nih.gov

These modern synthetic strategies will be crucial for creating diverse libraries of this compound analogs for biological screening.

Advanced Mechanistic Elucidation of Biological Actions and Target Identification

While the broader class of indole derivatives is known for a wide array of biological activities, from anticancer to antimicrobial, a deep mechanistic understanding for each specific scaffold is essential for targeted drug development. nih.govmdpi.com For derivatives of this compound, future research must move beyond preliminary screening to pinpoint molecular targets and unravel the intricate signaling pathways they modulate.

Emerging research frontiers in this area include:

Target Deconvolution: Identifying the specific protein targets is a critical step. For instance, many indole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Future studies will employ techniques like chemical proteomics and affinity-based probes to identify the direct binding partners of this compound derivatives within the cell.

Pathway Analysis: Once a target is identified, it is crucial to understand its downstream effects. For example, indole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.govnih.gov Other indole compounds act as tubulin polymerization inhibitors, disrupting the cytoskeleton and leading to cell cycle arrest, a mechanism shared by successful chemotherapy drugs like vinca (B1221190) alkaloids. mdpi.comelsevierpure.com Detailed studies will be needed to determine if this compound analogs act through these or other pathways, such as the PI3K/AKT/mTOR or NF-κB signaling cascades. mdpi.comexlibrisgroup.com

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound structure affect its biological activity is fundamental. SAR studies on related indole-2-carboxamides have already shown that small changes, such as the substituent at the 3-position of the indole ring, can lead to a significant increase in apoptotic activity. frontiersin.org

These advanced studies will provide a clear rationale for the therapeutic application of these compounds and guide the design of more potent and selective agents.

Development of Targeted Therapies and Precision Medicine Applications

The ultimate goal of elucidating the mechanism of action is to develop targeted therapies that are effective only against diseased cells, minimizing side effects. This is the core principle of precision medicine. The indole scaffold is particularly well-suited for this approach, as demonstrated by the success of indole-based kinase inhibitors in oncology. nih.govmdpi.com

Future directions for this compound in this domain involve:

Kinase Inhibitor Development: Given that many indole derivatives inhibit kinases like EGFR and VEGFR-2, which are key drivers in many cancers, there is a strong rationale for designing this compound analogs as specific kinase inhibitors. nih.govnih.gov These could be tailored for cancers with specific genetic mutations, such as EGFR-mutant non-small-cell lung cancer. mdpi.com

Biomarker-Guided Therapy: A key aspect of precision medicine is the use of biomarkers to identify patients who are most likely to respond to a particular drug. If a derivative of this compound is found to be a potent inhibitor of a specific target, like the BRAF V600E mutant kinase, then only patients whose tumors carry this mutation would receive the drug. nih.gov

Overcoming Drug Resistance: Many targeted therapies eventually fail due to the development of drug resistance. Indole derivatives that act on novel targets or through multiple mechanisms could provide new options for treating resistant cancers. mdpi.com Research into indole compounds that are effective against p53-knockout cancer cells, for example, is particularly promising, as p53 is frequently mutated in human tumors. nih.gov

By focusing on specific molecular targets, the development of therapies based on this compound can be aligned with the principles of precision medicine, offering the potential for more effective and less toxic treatments.

In Vivo Efficacy and Comprehensive Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling

Translating promising in vitro activity into in vivo efficacy is a major hurdle in drug development. Future research must rigorously evaluate the therapeutic potential of this compound derivatives in relevant animal models and thoroughly characterize their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Key research imperatives are:

In Vivo Efficacy Models: Promising compounds will need to be tested in animal models of disease. For anticancer applications, this involves using xenograft models where human cancer cells are implanted into immunocompromised mice to assess a compound's ability to reduce tumor volume. mdpi.commdpi.com For other diseases, such as those caused by parasites like Trypanosoma cruzi, specific infection models are required. acs.org

Pharmacokinetic (PK) Analysis: This involves studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov Many potential drugs fail because of poor PK properties, such as low oral bioavailability or rapid metabolism. nih.gov For instance, exploratory PK studies on indole-2-carboxamide derivatives in mice revealed challenges with limited plasma exposure, which can hinder efficacy. acs.org Future work will focus on optimizing the chemical structure of this compound analogs to improve their PK profiles.

Pharmacodynamic (PD) Profiling: PD studies link drug exposure to its biological effect. This involves measuring the modulation of the drug's target in the body over time after administration. For a kinase inhibitor, this could involve measuring the phosphorylation status of its target protein in tumor tissue. This data is crucial for establishing a dose-response relationship and determining an effective dosing schedule for clinical trials.

The absence of in vivo activity and PK/PD data is a significant drawback for many early-stage compounds. nih.gov A dedicated focus on these areas is essential for the successful clinical translation of this compound derivatives.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The complexity of drug discovery, from identifying novel molecules to predicting their properties, makes it an ideal field for the application of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools can dramatically accelerate the design and optimization of new drugs based on the this compound scaffold.

Emerging applications include:

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. frontiersin.org These algorithms can be trained on vast libraries of known active compounds to generate novel indole derivatives that are predicted to have high binding affinity for a specific target, such as a protein kinase, while also having favorable drug-like properties. researchgate.netbiorxiv.org

Predictive Modeling: Machine learning models, such as support vector machines and deep neural networks, can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds before they are synthesized. frontiersin.orgmdpi.com This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. frontiersin.orgnih.gov For example, ML models are being used to predict the binding modes of kinase inhibitors, which is critical for understanding their mechanism and designing more selective drugs. nih.gov

Synthesis Planning: AI is also being applied to the challenge of chemical synthesis. Algorithms can analyze a target molecule and propose a step-by-step synthetic route, potentially identifying more efficient or novel pathways than those conceived by human chemists. mdpi.com

By integrating AI and ML into the drug discovery pipeline, researchers can more effectively navigate the vast chemical space to design and develop the next generation of therapeutics derived from this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-1H-indole-2-carbaldehyde?

- Methodology : The synthesis typically involves functionalization of the indole scaffold. For example, iodination at the 6-position can be achieved using iodine and an oxidizing agent (e.g., HIO₃) in a polar solvent like acetic acid, followed by formylation via Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at position 2. Catalytic methods using Mn(IV) oxide in dichloromethane have been reported for similar indole derivatives, yielding ~85% efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at position 6, aldehyde at position 2).

- IR : Absorption bands for aldehyde (C=O stretch ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹).

- Mass Spectrometry : High-resolution MS to verify molecular ion (C₁₀H₉NO, MW 159.19).

- X-ray Crystallography : Use SHELX programs for structure refinement; ORTEP-III for 3D visualization .

Q. What safety protocols are recommended for handling and storage?

- Methodology : Store in a desiccator at 2–8°C to prevent aldehyde oxidation. Use PPE (gloves, goggles) due to potential irritancy. Avoid contact with strong oxidizers (e.g., peroxides). Follow OSHA/GHS guidelines for waste disposal (P501) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodology :

- Catalyst Screening : Test Mn(IV) oxide vs. Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) for regioselectivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) vs. ethers for intermediate stability.

- Temperature Control : Lower temps (~0°C) may reduce side reactions during iodination .

Q. What computational tools predict the reactivity of this compound?

- Methodology :

- DFT Calculations : Gaussian or ORCA software to model electrophilic substitution at position 2.

- Molecular Docking : AutoDock Vina to assess binding affinity with biological targets (e.g., antimicrobial enzymes) .

Q. How to resolve contradictions in reported biological activity data?

- Methodology :

- Dose-Response Studies : Use IC₅₀/EC₅₀ assays with triplicate measurements to validate potency.

- Statistical Analysis : Apply ANOVA or t-tests to compare results across labs; report p-values and confidence intervals .

Q. What mechanistic insights exist for its participation in cross-coupling reactions?

- Methodology :

- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate Pd-catalyzed intermediates.

- Kinetic Profiling : Monitor reaction progress via HPLC to identify rate-limiting steps .

Q. How to design SAR studies for derivatives of this compound?

- Methodology :

- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 4 or 5.

- Bioactivity Screening : Test against cancer cell lines (e.g., MTT assay) or bacterial models (MIC determination).

- Data Correlation : Use QSAR models to link structural features (e.g., logP, H-bond donors) to activity .

Data Presentation & Validation

- Tables : Include reaction yields, spectroscopic data (δ in ppm), and bioactivity metrics (IC₅₀ ± SD).

- Figures : Use ORTEP-III for crystallographic diagrams ; dose-response curves for bioassays.

- Statistical Rigor : Report n-values, error bars, and statistical tests (e.g., Student’s t-test) per IUPAC guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.